molecular formula C14H14ClNO3S2 B2641217 Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 391867-11-1

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2641217
CAS No.: 391867-11-1
M. Wt: 343.84
InChI Key: PGFDRDAQTRQOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a fused thiophene core substituted with methyl groups at positions 4 and 5, an ethyl carboxylate ester at position 3, and a 5-chlorothiophene-2-carboxamido moiety at position 2. Thiophene derivatives are widely explored for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, often attributed to their electron-rich aromatic systems and substituent-dependent reactivity .

Properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c1-4-19-14(18)11-7(2)8(3)20-13(11)16-12(17)9-5-6-10(15)21-9/h5-6H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFDRDAQTRQOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene core, followed by the introduction of the chlorothiophene and carboxamido groups. Common reagents used in these reactions include chlorinating agents, amides, and esterification reagents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, catalysts, and solvent systems .

Chemical Reactions Analysis

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.

    Esterification and Hydrolysis: The ethyl ester group can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structure can be compared to the following analogs (Table 1):

Compound Name Substituents/Modifications Key Features Reference ID
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate -NH₂ at position 2 Key intermediate for Gewald synthesis; used to generate bioactive thienopyrimidines .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate -NH-C(=O)-CH₂-CN and aryl groups at position 2 Enhanced antioxidant/anti-inflammatory activity with phenolic substituents .
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Fused benzo[b]thiophene with -OH and dioxo groups Altered redox properties due to dioxo system; lower bioactivity vs. chloro analogs .
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Dual ester groups at positions 2 and 4; -NH-CO-CH₃ at position 5 Increased steric bulk; potential for varied solubility and metabolic stability .
Ethyl 2-benzamido-4,5-dimethylthiophene-3-carboxylate -NH-C(=O)-Ph at position 2 Benzamido group enhances lipophilicity; used in crystallography studies .

Key Structural Insights :

  • Chlorothiophene vs.
  • Methyl vs. Hydroxy/Dioxo Substituents : The 4,5-dimethyl groups on the thiophene core reduce polarity compared to hydroxylated or dioxo-substituted analogs (), favoring metabolic stability but possibly reducing redox activity.
Physicochemical Properties
  • Solubility: The ethyl carboxylate group enhances aqueous solubility compared to non-esterified analogs. Chlorine’s hydrophobicity may reduce this effect slightly.
  • Crystallinity: Analogs like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate form planar, tightly packed crystals (space group P2₁/c) , suggesting similar stability for the target compound.

Biological Activity

Ethyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H12ClN1O3S2C_{12}H_{12}ClN_{1}O_{3}S_{2} with a molecular weight of approximately 299.81 g/mol. The compound contains a thiophene core, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate carboxamides and esters. The process often includes the use of coupling agents and specific reaction conditions to ensure high yield and purity. While specific synthetic routes for this compound are not extensively documented in the available literature, related thiophene derivatives have shown promising methodologies that can be adapted.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene moieties. For instance, research on similar compounds has demonstrated significant inhibitory effects on various cancer cell lines, including breast, colon, lung, and prostate cancers. These effects are often attributed to the compounds' ability to inhibit topoisomerase II activity, leading to apoptosis in cancer cells at low micromolar concentrations .

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCancer Cell Lines TestedIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.0Topoisomerase II inhibition
Compound BColon Cancer4.0Induction of ROS
Ethyl 2-(...)Lung & Prostate Cancer3.5Apoptotic effect via G1 phase

Antibacterial Activity

Thiophene derivatives have also been evaluated for their antibacterial properties. For example, compounds similar to this compound have shown effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antibacterial agents .

Table 2: Antibacterial Efficacy of Thiophene Compounds

Compound NameBacterial StrainMIC (mg/mL)Reference
Compound CS. aureus0.5Study on thiophene derivatives
Compound DE. coli0.25Study on thiophene derivatives
Ethyl 2-(...)XDR Salmonella Typhi3.125Comparative study

The biological activities associated with this compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Compounds similar to this one have been identified as selective inhibitors of topoisomerase II, disrupting DNA replication and leading to cell death in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The induction of ROS in cancer cells has been linked to the apoptotic effects observed in vitro, suggesting that these compounds may trigger oxidative stress pathways that lead to cell death .
  • Antibacterial Mechanisms : The antibacterial properties may involve disruption of bacterial cell membranes or interference with essential bacterial enzymes, as indicated by molecular docking studies .

Case Studies

A notable case study involved the evaluation of a series of thiophene-based compounds against various cancer cell lines. The results indicated that certain structural modifications significantly enhanced anticancer activity while reducing toxicity to normal cells . Another study focused on the antibacterial efficacy against multidrug-resistant strains, showcasing the potential for thiophene derivatives in overcoming antibiotic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.